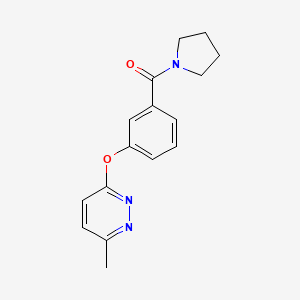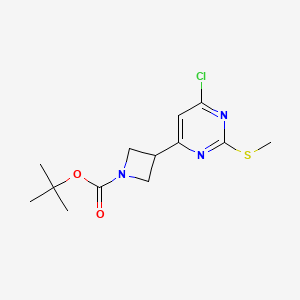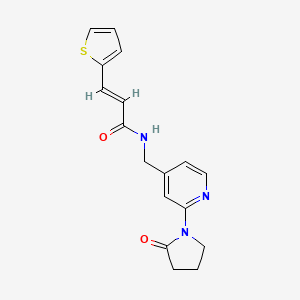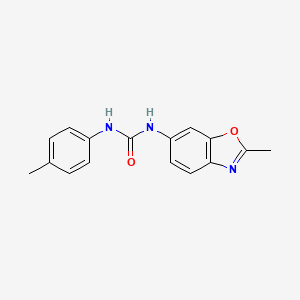
N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea, also known as MBPU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 284.36 g/mol.
科学的研究の応用
Urea in Dermatological Treatments
Urea is a well-established compound in dermatology, known for its emollient and keratolytic properties. Its efficacy as a monotherapy for conditions associated with dry and scaly skin is notable, and it is used in the treatment of a wide range of dermatological conditions. Urea formulations have been successfully used for ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, radiation-induced dermatitis, psoriasis/seborrheic dermatitis, onychomycosis, tinea pedis, keratosis, pruritus, and dystrophic nails. Furthermore, urea is utilized as a penetration enhancer in combination with other medications, enhancing their efficacy. Despite its potent dermatological applications, urea is generally well-tolerated, with mild irritation being the most common side effect, indicating its safety and tolerability as a topical drug (Pan et al., 2013).
Biological Roles of Urea
Urea's biological roles extend beyond dermatological applications. It has been reported to have therapeutic effects against various pathological conditions and also exhibits certain toxic effects. The therapeutic roles of urea include increased growth, improved digestion, reduced hepatic dysfunction, induction of tumor cell apoptosis, and neuroprotective properties. On the flip side, it can also lead to decreased excretion of other nitrogenous compounds, increased oxidative stress, impaired beta-cell glycolysis, endothelial dysfunction, loss of synapsis, and decreased olfaction. These findings highlight the dual nature of urea, necessitating cautious use, especially in individuals with chronic kidney disease. The comprehensive understanding of urea's biological roles provides a foundation for future research aimed at elucidating the mechanisms of its therapeutic effects (Adeyomoye et al., 2022).
Benzoxazole Derivatives
Benzoxazole derivatives, a class to which N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea belongs, have significant pharmacological activities. They are pivotal in medicinal chemistry for the development of pharmaceutically active molecules. Minor changes in the benzoxazole moiety can lead to therapeutic changes in drug molecules, underlining the importance of this heterocyclic scaffold. These derivatives have been shown to exhibit potent and significant activities against various diseases. This comprehensive review of benzoxazole derivatives sheds light on their biological potential and encourages further research to synthesize novel derivatives with enhanced effectiveness and safety (Kamal et al., 2020).
特性
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)18-16(20)19-13-7-8-14-15(9-13)21-11(2)17-14/h3-9H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQAHKAXWUNLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
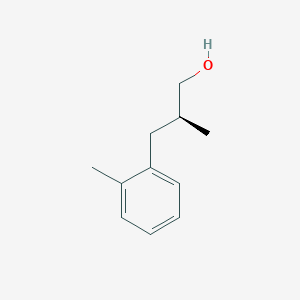
![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

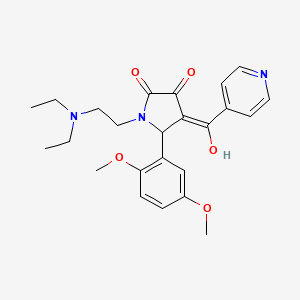
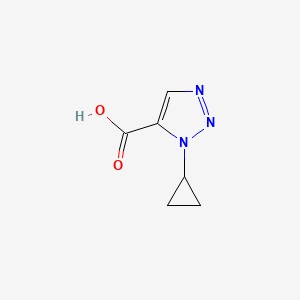
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)
